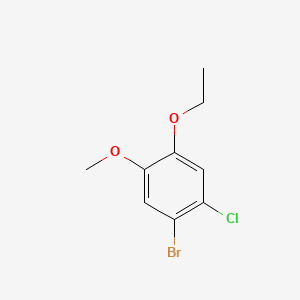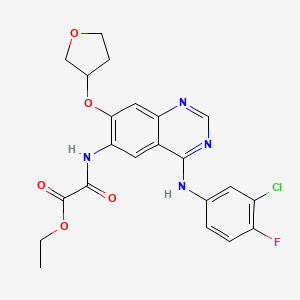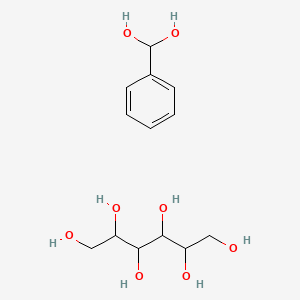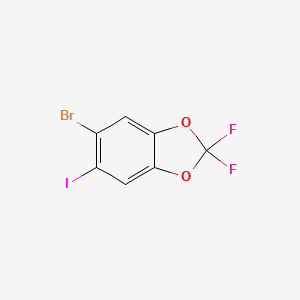![molecular formula C24H38O3 B14779861 (1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]](/img/structure/B14779861.png)
(1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,3aS,3bR,5’R,7S,9aR,9bS,11aS)-7-methoxy-5’,9a,11a-trimethyl-3a,3b,3’,4,4’,5’,6,6’,7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2’-pyran] is a complex organic molecule characterized by its intricate spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic route may start with simpler precursors, which undergo a series of reactions such as cyclization, methylation, and methoxylation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry is achieved at each step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction times are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism can vary depending on the context and application, but typically involves modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro structures with varying functional groups and stereochemistry. Examples might be:
- (1R,3aS,3bS,5aS,7S,8R,9aR,9bS,11aS)-1-[(2S,3S,4S,5S)-5-Ethyl-3,4-dihydroxy-6-methyl-2-heptanyl]-9a,11a-dimethylhexadecahydroindeno[4,5-c]chromene-7,8-diol .
- (1R,3aS,3bS,7S,9aR,9bS,11aR)-7-Hydroxy-9a,11a-dimethyl-1-[(2S)-6-methyl-2-heptanyl]-1,2,3,3a,3b-hexadecahydroindeno[4,5-c]chromene .
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spiro structure and multiple chiral centers make it a valuable molecule for studying stereochemical effects and developing new synthetic methodologies.
Propiedades
Fórmula molecular |
C24H38O3 |
|---|---|
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
(1R,9aR,11aS)-7-methoxy-5',9a,11a-trimethylspiro[3a,3b,4,6,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][2]benzofuran-1,2'-oxane] |
InChI |
InChI=1S/C24H38O3/c1-16-7-12-24(26-14-16)23(3)11-9-20-19(21(23)15-27-24)6-5-17-13-18(25-4)8-10-22(17,20)2/h5,16,18-21H,6-15H2,1-4H3/t16?,18?,19?,20?,21?,22-,23-,24+/m0/s1 |
Clave InChI |
WNZLQFOBSFPNPU-BANXMYRSSA-N |
SMILES isomérico |
CC1CC[C@@]2([C@]3(CCC4C(C3CO2)CC=C5[C@@]4(CCC(C5)OC)C)C)OC1 |
SMILES canónico |
CC1CCC2(C3(CCC4C(C3CO2)CC=C5C4(CCC(C5)OC)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)

![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)

![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)
![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)





![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide](/img/structure/B14779850.png)
